molecular formula C15H20N2O5 B2977356 Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate CAS No. 887209-42-9

Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate

Cat. No.: B2977356
CAS No.: 887209-42-9
M. Wt: 308.334
InChI Key: FQHOEIMAVGDPET-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate is a piperazine-based derivative characterized by a 2,4-dihydroxyphenyl group attached via a ketone-containing ethyl chain.

Properties

IUPAC Name

ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-2-22-15(21)17-7-5-16(6-8-17)10-14(20)12-4-3-11(18)9-13(12)19/h3-4,9,18-19H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHOEIMAVGDPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the phenyl ring and the nature of the piperazine/piperidine backbone. Key examples include:

Compound Name Key Substituents/Modifications Structural Impact
Ethyl 4-[2-(4-(methylsulfonyl)phenyl)-2-oxoethyl]piperazine-1-carboxylate () Methylsulfonyl group on phenyl ring Enhances electron-withdrawing effects, potentially increasing metabolic stability .
Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate () Piperidine ring in boat conformation, bulky 3,5-dimethyl-4-oxo groups Steric hindrance may reduce solubility but improve binding to hydrophobic targets .
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]piperazine-1-carboxylate () Chlorine atom at the meta position on phenyl Increases lipophilicity and potential for halogen bonding interactions .

Key Observations :

  • The 2,4-dihydroxyphenyl group in the target compound introduces two hydroxyl groups, which are absent in analogs like the methylsulfonyl () or chlorophenyl () derivatives. These groups may enhance antioxidant activity but reduce metabolic stability due to susceptibility to glucuronidation .
  • Piperidine-containing analogs () exhibit distinct conformational flexibility (boat vs. chair) compared to piperazine derivatives, affecting their interaction with enzymes or receptors .

Comparison :

  • The target compound’s synthesis may require protection/deprotection steps for the hydroxyl groups, complicating the process compared to non-hydroxylated analogs.
  • Yields for similar derivatives range from 60–70%, suggesting moderate efficiency for this class .

Crystallographic and Physicochemical Properties

  • Target Compound: No crystallographic data is provided, but analogs like crystallize in a monoclinic system (space group P21/n) with weak C–H···O/N interactions stabilizing the lattice .
  • Solubility : Hydroxyl groups likely improve aqueous solubility compared to methylsulfonyl or chlorophenyl analogs, which are more lipophilic .
  • Melting Point : Piperidine-containing derivatives () have higher melting points (~180–200°C) due to rigid conformations, whereas piperazine analogs may melt at lower temperatures .

Data Tables

Table 1. Crystallographic Parameters of Selected Analogs

Compound (Evidence Source) Crystal System Space Group Unit Cell Parameters (Å) Dihedral Angle (°)
Monoclinic P21/n a = 10.9073, b = 19.1940, c = 12.2246 74.14 (phenyl rings)
Monoclinic P21/n a = 10.9073, b = 19.1940, c = 12.2246 74.14

Q & A

Basic: What are the recommended methods for synthesizing Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate, and what reaction conditions optimize yield?

Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example:

  • Step 1: Reacting a chlorinated acetyl precursor (e.g., N-chloroacetylpiperidine derivative) with ethyl piperazine-1-carboxylate under reflux in dimethylformamide (DMF) or toluene, using triethylamine as a base to facilitate deprotonation.
  • Step 2: Purification via column chromatography (e.g., silica gel with benzene:ethyl acetate 2:1) yields the target compound .
  • Optimization: Microwave-assisted synthesis (e.g., 140°C, 200 W for 30 minutes in ethanol) improves reaction efficiency and reduces by-products compared to traditional reflux methods .

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